![molecular formula C11H13F3N2 B374031 1-[3-(Trifluoromethyl)phenyl]piperazine CAS No. 15532-75-9](/img/structure/B374031.png)

1-[3-(Trifluoromethyl)phenyl]piperazine

Übersicht

Beschreibung

1-(3-Trifluoromethylphenyl)piperazine is a synthetic compound belonging to the phenylpiperazine chemical class. It is a substituted piperazine and is often used in combination with benzylpiperazine as an alternative to the illicit drug 3,4-methylenedioxymethamphetamine . This compound is known for its psychoactive properties and has been used recreationally .

Biochemische Analyse

Biochemical Properties

1-[3-(Trifluoromethyl)phenyl]piperazine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has a high affinity for serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors . It functions as a full agonist at most of these sites, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . Additionally, this compound binds to the serotonin transporter (SERT) and evokes the release of serotonin . These interactions highlight its role in modulating serotoninergic signaling pathways.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In animal studies, this compound has been shown to produce anxiety-like responses, alter thermoregulation, and have weak effects on the cardiovascular system . It also reduces locomotor activity and produces aversive effects in animals . These cellular effects are primarily mediated through its interaction with serotonin receptors and the subsequent modulation of serotonin levels.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, this compound binds to serotonin receptors and the serotonin transporter, leading to the release of serotonin . This increase in serotonin levels results in the activation of downstream signaling pathways, which can influence various physiological processes. Additionally, this compound’s interaction with the serotonin transporter may inhibit the reuptake of serotonin, further enhancing its effects on serotoninergic signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to desensitization of serotonin receptors and alterations in serotoninergic signaling . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it primarily acts as a serotonin receptor agonist, producing mild stimulant effects . At higher doses, this compound can induce adverse effects such as anxiety, nausea, and vomiting . In some cases, high doses of this compound have been associated with seizures and other toxic effects . These dosage-dependent effects underscore the need for careful consideration of dosage when studying the compound’s pharmacological properties.

Metabolic Pathways

This compound is metabolized primarily in the liver by cytochrome P450 enzymes, including CYP2D6, CYP1A2, and CYP3A4 . These enzymes facilitate the biotransformation of this compound into various metabolites, which can then be excreted from the body. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential interactions with other compounds.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, this compound interacts with transporters and binding proteins that facilitate its movement within cells . These transport and distribution mechanisms are essential for understanding the compound’s pharmacodynamics and overall effects on the body.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It is primarily localized in the cytoplasm and can accumulate in specific cellular compartments, such as synaptic vesicles . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific organelles . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

1-(3-Trifluormethylphenyl)piperazin kann durch verschiedene Verfahren synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von 1-(3-Trifluormethylphenyl)piperazinhydrochlorid mit einer Base, um die freie Basenform zu erhalten . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Methanol oder Ethanol und können eine Erwärmung erfordern, um die Reaktion zu erleichtern . Industrielle Produktionsmethoden umfassen häufig die großtechnische Synthese unter ähnlichen Reaktionsbedingungen, jedoch mit optimierten Parametern für höhere Ausbeute und Reinheit .

Analyse Chemischer Reaktionen

1-(3-Trifluormethylphenyl)piperazin durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können mit halogenierten Derivaten von 1-(3-Trifluormethylphenyl)piperazin auftreten.

Gängige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, kontrollierte Temperaturen und spezifische Katalysatoren zur Steigerung der Reaktionsgeschwindigkeiten . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab, beinhalten jedoch häufig verschiedene substituierte Piperazine .

Wissenschaftliche Forschungsanwendungen

1-(3-Trifluormethylphenyl)piperazin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese anderer chemischer Verbindungen verwendet.

Industrie: Es wird bei der Entwicklung von Sensoren zur Erkennung von psychoaktiven Substanzen verwendet.

5. Wirkmechanismus

1-(3-Trifluormethylphenyl)piperazin übt seine Wirkungen hauptsächlich durch seine Wechselwirkung mit Serotoninrezeptoren aus. Es hat Affinität zu mehreren Serotoninrezeptorsubtypen, darunter 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A und 5-HT2C . Es fungiert als vollständiger Agonist an den meisten dieser Stellen, mit Ausnahme des 5-HT2A-Rezeptors, wo es als schwacher partieller Agonist oder Antagonist wirkt . Diese Wechselwirkung führt zur Freisetzung von Serotonin, was zu seinen psychoaktiven Wirkungen beiträgt .

Wirkmechanismus

1-(3-Trifluoromethylphenyl)piperazine exerts its effects primarily through its interaction with serotonin receptors. It has affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C . It functions as a full agonist at most of these sites, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . This interaction leads to the release of serotonin, contributing to its psychoactive effects .

Vergleich Mit ähnlichen Verbindungen

1-(3-Trifluormethylphenyl)piperazin wird oft mit anderen Piperazinderivaten wie Meta-Chlorphenylpiperazin und Benzylpiperazin verglichen . Im Gegensatz zu Meta-Chlorphenylpiperazin hat 1-(3-Trifluormethylphenyl)piperazin eine unbedeutende Affinität zum 5-HT3-Rezeptor . Es unterscheidet sich auch von Benzylpiperazin in seinem Wirkmechanismus und seiner Rezeptoraffinität .

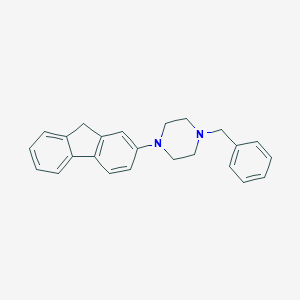

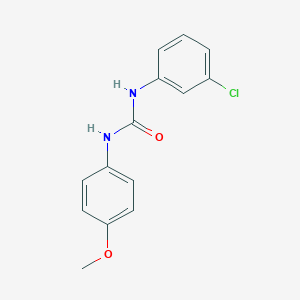

Ähnliche Verbindungen umfassen:

- Meta-Chlorphenylpiperazin

- Benzylpiperazin

- Methylendioxybenzylpiperazin

Eigenschaften

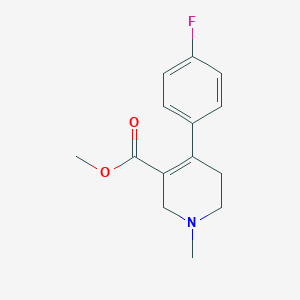

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16/h1-3,8,15H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIMDKMETPPURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165876 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15532-75-9 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15532-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TFMPP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015532759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15532-75-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(α,α,α-trifluoro-3-tolyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25R3ONU51C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-N-{3-[(2-methylphenyl)sulfanyl]-3-phenylpropyl}amine](/img/structure/B373952.png)

![N-{3-[(4-chlorophenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B373955.png)

![N-(4,5-dihydro-1H-imidazol-2-yl)-N-[2-(1-naphthylsulfanyl)benzyl]amine](/img/structure/B373956.png)

![N,N,N'-trimethyl-N'-[(2-naphthalen-1-ylsulfanylphenyl)methyl]ethane-1,2-diamine](/img/structure/B373957.png)

![2-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)sulfanyl]propanamide](/img/structure/B373958.png)

![N-{4-[(3-chlorophenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B373959.png)

![2-{4-[2-(1-Naphthylsulfanyl)benzyl]-1-piperazinyl}ethanol](/img/structure/B373960.png)

![4-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)sulfanyl]butanamide](/img/structure/B373961.png)

![8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B373962.png)

![N-(2-methylpropyl)benzo[cd]indol-2-amine](/img/structure/B373964.png)

![11-{2-[(dimethylamino)methyl]cyclohexyl}-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B373969.png)